molecular formula C10H11F3N2O5S B14947747 3-({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amino)propan-1-ol

3-({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amino)propan-1-ol

Cat. No.: B14947747
M. Wt: 328.27 g/mol
InChI Key: NOQAGFFELIUHJI-UHFFFAOYSA-N
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Description

3-({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amino)propan-1-ol is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amino)propan-1-ol typically involves multiple steps. One common approach includes the nitration of an aromatic ring, followed by the introduction of trifluoromethyl and sulfonyl groups. The final step involves the attachment of the propan-1-ol moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and catalysts such as palladium or platinum .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amino)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, while the trifluoromethyl and sulfonyl groups can modulate the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-2-(trifluoromethyl)phenyl)propan-2-ol
  • N,N-Bis(trifluoromethylsulfonyl)aniline
  • 4-Amino-3-nitrobenzotrifluoride

Uniqueness

3-({2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amino)propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H11F3N2O5S

Molecular Weight

328.27 g/mol

IUPAC Name

3-[2-nitro-4-(trifluoromethylsulfonyl)anilino]propan-1-ol

InChI

InChI=1S/C10H11F3N2O5S/c11-10(12,13)21(19,20)7-2-3-8(14-4-1-5-16)9(6-7)15(17)18/h2-3,6,14,16H,1,4-5H2

InChI Key

NOQAGFFELIUHJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCCCO

Origin of Product

United States

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